Cas no 1806967-30-5 (3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride)

3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride is a halogenated aromatic compound featuring a reactive benzyl chloride group, an amino substituent, and a trifluoromethoxy moiety. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing biologically active molecules. The presence of both electron-withdrawing (bromo, trifluoromethoxy) and electron-donating (amino) groups enhances its utility in regioselective reactions. The benzyl chloride functionality allows for further derivatization via nucleophilic substitution, while the trifluoromethoxy group contributes to metabolic stability in target compounds. This compound is suited for applications requiring precise molecular modifications, offering synthetic flexibility in drug discovery and specialty chemical development.
3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride structure
1806967-30-5 structure
Product name:3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride
CAS No:1806967-30-5
MF:C8H6BrClF3NO
MW:304.491550922394
CID:4980682

3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride
    • Inchi: 1S/C8H6BrClF3NO/c9-7-5(14)1-4(3-10)2-6(7)15-8(11,12)13/h1-2H,3,14H2
    • InChI Key: IBTIWJIACPRMJX-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(CCl)=CC=1OC(F)(F)F)N

Computed Properties

  • Exact Mass: 302.92734 g/mol
  • Monoisotopic Mass: 302.92734 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 304.49
  • XLogP3: 3.5
  • Topological Polar Surface Area: 35.2

3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011976-500mg
3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride
1806967-30-5 97%
500mg
782.40 USD 2021-06-25
Alichem
A013011976-1g
3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride
1806967-30-5 97%
1g
1,564.50 USD 2021-06-25
Alichem
A013011976-250mg
3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride
1806967-30-5 97%
250mg
494.40 USD 2021-06-25

Additional information on 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride

Comprehensive Overview of 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-30-5)

The compound 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-30-5) is a highly specialized chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethoxy and bromo substituents, make it a valuable building block for synthesizing complex molecules. Researchers and industry professionals frequently search for this compound due to its relevance in drug discovery and material science, particularly in the development of fluorinated compounds and heterocyclic derivatives.

In recent years, the demand for 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride has surged, driven by advancements in medicinal chemistry and the growing interest in bioactive molecules. The compound's amino and benzyl chloride functional groups enable versatile reactivity, allowing for the creation of novel compounds with potential therapeutic benefits. This aligns with current trends in precision medicine and targeted drug delivery, where researchers seek tailored solutions for complex diseases.

From a synthetic perspective, CAS No. 1806967-30-5 is often utilized in cross-coupling reactions and nucleophilic substitutions, making it a cornerstone in modern organic synthesis. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, properties highly sought after in pharmaceutical intermediates. These characteristics have led to its inclusion in studies focusing on CNS drugs and anti-inflammatory agents, addressing some of the most pressing healthcare challenges today.

Environmental and regulatory considerations also play a role in the compound's applications. With increasing emphasis on green chemistry, researchers are exploring sustainable methods to synthesize and utilize 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride. This includes optimizing reaction conditions to minimize waste and energy consumption, reflecting broader industry shifts toward eco-friendly synthesis. Such efforts resonate with global initiatives like the UN Sustainable Development Goals, particularly those related to responsible consumption and production.

In the agrochemical sector, CAS No. 1806967-30-5 is investigated for its potential in developing crop protection agents. The bromo and trifluoromethoxy moieties contribute to the compound's ability to interact with biological targets, offering avenues for creating next-generation pesticides and herbicides. This is particularly relevant as the agricultural industry seeks solutions to address food security and climate resilience.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride, ensuring high purity and consistency for research and industrial use. Quality control is paramount, given the compound's role in high-stakes applications like drug development and material innovation. These practices align with the stringent standards of regulatory bodies such as the FDA and EMA.

Looking ahead, the versatility of 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride positions it as a key player in emerging fields like bioconjugation and proteolysis-targeting chimeras (PROTACs). Its ability to serve as a linker or functional handle in complex molecular architectures underscores its importance in cutting-edge research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in chemical innovation and interdisciplinary studies.

In summary, 3-Amino-4-bromo-5-(trifluoromethoxy)benzyl chloride (CAS No. 1806967-30-5) is a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and materials science. Its unique properties and reactivity make it indispensable for researchers tackling some of the most critical challenges in science and industry today. By staying abreast of advancements in synthesis, regulation, and application, stakeholders can fully leverage the potential of this remarkable chemical entity.

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